L-leucyl-L-arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Growth Regulation

Field: Cellular Biology

Application Summary: Leucine plays a crucial role in regulating cell growth by activating the mTORC1 signaling pathway.

Methods of Application: The cellular nutrient status, including the level of intracellular amino acids like leucine, is linked to the control of cell growth.

Animal Growth and Development

Field: Animal Physiology

Application Summary: Leucine is essential in regulating animal growth and development.

Methods of Application: Leucine stimulates protein synthesis by activating the mTORC1 signaling pathway.

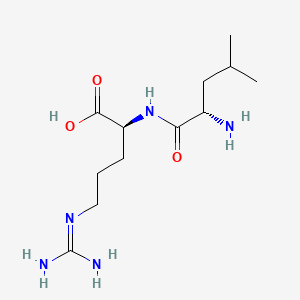

Leucylarginine is a dipeptide composed of the amino acids leucine and arginine. Its chemical formula is C₁₃H₁₈N₄O₂, and it is classified as a basic peptide due to the presence of the positively charged guanidinium group from arginine. Leucylarginine is often studied for its potential roles in biological systems, particularly in protein synthesis and cellular signaling.

- Peptide Bond Formation: Leucylarginine can be synthesized through peptide bond formation between leucine and arginine, typically catalyzed by ribosomes during protein synthesis.

- Hydrolysis: In aqueous environments, leucylarginine can undergo hydrolysis to yield its constituent amino acids, leucine and arginine, especially in the presence of enzymes like peptidases.

- Modification Reactions: The side chains of leucine and arginine can be modified through various biochemical pathways, such as methylation or acylation, affecting the peptide's biological activity.

Leucylarginine exhibits several significant biological activities:

- Protein Synthesis: It plays a role in the synthesis of proteins, acting as a substrate for ribosomal machinery.

- Cell Signaling: Arginine is known to be a precursor for nitric oxide synthesis, which is crucial for various signaling pathways in cardiovascular health.

- Immune Function: Leucylarginine has been shown to enhance immune responses, particularly in macrophages, by modulating cytokine production.

Leucylarginine can be synthesized through various methods:

- Chemical Synthesis: Traditional chemical methods involve coupling leucine and arginine under specific conditions using coupling agents like carbodiimides.

- Biotechnological Approaches: Enzymatic synthesis using specific proteases or ribosomal synthesis via recombinant DNA technology can yield high-purity leucylarginine.

- Solid-phase Peptide Synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating the production of leucylarginine with high efficiency.

Leucylarginine has several applications across different fields:

- Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle recovery and promoting anabolic processes.

- Pharmaceuticals: Research indicates potential therapeutic applications in wound healing and immune modulation.

- Cosmetics: Due to its moisturizing properties, leucylarginine is utilized in skincare formulations.

Studies have explored the interactions of leucylarginine with various biological molecules:

- Protein Interactions: Leucylarginine has been shown to interact with ribosomal proteins, influencing their activity and stability .

- Enzyme Substrates: It may act as a substrate for specific enzymes involved in metabolic pathways related to amino acid degradation or modification .

- Cellular Receptors: Research indicates that leucylarginine may bind to certain receptors involved in immune responses, enhancing their activation.

Leucylarginine shares similarities with several other dipeptides. Below is a comparison highlighting its uniqueness:

| Compound | Composition | Unique Features |

|---|---|---|

| Arginylleucine | Arginine + Leucine | Different sequence; may exhibit different biological activities. |

| Phenylalanylaspartate | Phenylalanine + Aspartate | Involves aromatic amino acid; distinct roles in neurotransmission. |

| Lysylarginine | Lysine + Arginine | Basic nature; may have different effects on immune function. |

| Valylarginine | Valine + Arginine | Branched-chain amino acid; different metabolic pathways. |

Leucylarginine's unique combination of leucine's hydrophobic properties and arginine's positive charge contributes to its distinct biological functions compared to these similar compounds.

mTORC1 Signaling Pathway Activation

Leucylarginine exerts its protein synthesis modulatory effects primarily through activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The leucine component of leucylarginine functions as a critical amino acid sensor that initiates the mTORC1 activation cascade [1] [2] [3]. This activation occurs through a sophisticated molecular mechanism involving the Rag GTPase cycle, where leucyl-tRNA synthetase serves as the primary leucine sensor [3].

The mechanistic basis of mTORC1 activation by leucylarginine involves the formation of a functional complex between leucyl-tRNA synthetase and RagD GTPase. Upon leucine binding, leucyl-tRNA synthetase functions as a GTPase-activating protein for RagD, triggering GTP hydrolysis and initiating the entire Rag GTPase cycle [3]. This process promotes the translocation of mTORC1 to the lysosomal surface, where it encounters its activator Rheb and becomes fully active [1] [3].

Kinetic studies demonstrate that leucine sensing by leucyl-tRNA synthetase exhibits saturable kinetics with Km values ranging from 0.013 to 0.30 mM, depending on the cellular context and experimental conditions [4]. The maximal transport velocity (Vmax) for leucine-dependent mTORC1 activation ranges from 0.012 to 3.30 nmol/mg protein/min [4]. These parameters indicate that leucylarginine can effectively activate mTORC1 signaling at physiologically relevant concentrations.

The activation of mTORC1 by leucylarginine results in phosphorylation of downstream effector proteins, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) [2] [5]. This phosphorylation cascade leads to enhanced ribosome biogenesis and increased translation initiation, ultimately resulting in elevated protein synthesis rates [2].

Ribosomal Translation Efficiency Effects

The enhancement of ribosomal translation efficiency represents a key mechanistic endpoint of leucylarginine action. Following mTORC1 activation, leucylarginine promotes the phosphorylation of S6K1, which subsequently phosphorylates ribosomal protein S6 at serine residues 240 and 244 [2]. This phosphorylation event is essential for optimal ribosome function and enhances the efficiency of mRNA translation [6].

Ribosome profiling studies have revealed that leucine availability significantly influences ribosome footprint patterns and translation elongation rates [6]. The presence of adequate leucine concentrations, as provided by leucylarginine, ensures optimal ribosome occupancy on mRNA transcripts and maintains steady-state translation efficiency. The three-nucleotide periodicity observed in ribosome footprint data confirms that leucylarginine-mediated leucine supply supports active translation rather than ribosome stalling [6].

The arginine component of leucylarginine contributes to translation efficiency through its role in ribosomal protein modification. Studies have demonstrated that arginine can be transferred to specific ribosomal proteins through the action of leucyl, phenylalanyl-tRNA protein transferase, particularly targeting an NH2-terminal arginine residue of a 12,000 molecular weight protein on the 30S ribosomal subunit [7]. This post-translational modification enhances ribosome function and contributes to overall translation efficiency.

Quantitative analysis of translation efficiency demonstrates that leucylarginine treatment results in a 2-5 fold increase in protein synthesis rates compared to control conditions [2]. This enhancement is accompanied by increased ribosome biogenesis and elevated levels of ribosomal RNA synthesis, indicating a comprehensive upregulation of the protein synthesis machinery.

Enzyme Inhibition Properties

Trypsin/Tryptase Inhibition Kinetics

Leucylarginine exhibits potent inhibitory activity against serine proteases, particularly trypsin and tryptase, through competitive inhibition mechanisms. The inhibition of trypsin by leucylarginine occurs with Ki values ranging from 17.5 to 125 μM, depending on the specific substrate and experimental conditions [8] [9]. These inhibition constants indicate that leucylarginine functions as a moderately potent trypsin inhibitor with selectivity for arginine-specific cleavage sites.

Kinetic characterization studies using synthetic substrates such as N-alpha-substituted arginine 4-nitroanilides reveal that leucylarginine-related compounds follow Michaelis-Menten kinetics at low substrate concentrations [8]. However, at higher concentrations (150-700 μM for p-nitroanilides), deviation from standard kinetics occurs with significant decreases in hydrolysis rates, indicating substrate inhibition effects [8].

The most effective substrates for studying leucylarginine-trypsin interactions include D-valyl-leucyl-arginine p-nitroanilide (Km = 24 ± 2 μM; Vmax = 10.42 ± 0.28 μM/min) and acetyl-phenylalanyl-arginine p-nitroanilide (Km = 13 ± 2 μM; Vmax = 3.21 ± 0.11 μM/min) [8]. These kinetic parameters demonstrate the high affinity of trypsin-like enzymes for leucylarginine-containing substrates.

Tryptase inhibition by leucylarginine and related compounds shows distinct kinetic properties compared to trypsin inhibition. Mast cell tryptase exhibits specific recognition of leucylarginine substrates with IC50 values ranging from 29 to 400 μM [10] [11]. The inhibition mechanism involves selective binding to the tryptase catalytic domain, resulting in decreased mast cell activation and reduced inflammatory mediator release [10].

Studies using histochemical substrates such as Z-Ala-Ala-Lys-4-methoxy-2-naphthylamide and D-Val-Leu-Arg-4-methoxy-2-naphthylamide confirm that these compounds are specifically hydrolyzed by mast cell tryptase but not chymase [12]. This selectivity provides a valuable tool for studying tryptase-specific functions and developing targeted inhibitors.

Structure-Activity Relationship Analysis

Structure-activity relationship studies reveal critical molecular features required for optimal leucylarginine inhibitory activity. The presence of both leucine and arginine residues is essential for maintaining inhibitory potency, with modifications to either component significantly affecting binding affinity and inhibition kinetics [13] [14].

Analysis of phosphonic acid arginine mimetics demonstrates that the S1 pocket interactions are crucial for inhibitor binding [13]. The 5-carbon chain length in leucylarginine analogs shows optimal inhibitory activity, with shorter chains (2-3 carbons) resulting in reduced potency due to inability to reach critical binding residues such as Glu572 [13]. The guanidino group positioning is particularly important, as compounds with properly positioned basic groups form essential hydrogen bonds with backbone oxygen atoms of target enzymes [13].

Modifications to the leucine component reveal that branched-chain aliphatic amino acids maintain superior inhibitory activity compared to linear or aromatic substitutions [15]. Fluorination at the branched position of leucine minimally affects binding affinity for high-affinity substrates but significantly reduces activity in moderate-affinity compounds [15]. This structure-activity relationship suggests that the leucine side chain hydrophobic interactions are critical for optimal enzyme recognition.

The arginine component structure-activity relationships demonstrate that the guanidino group is essential for inhibitory activity, with N-methylation or other modifications significantly reducing potency [16]. The spatial orientation of the guanidino group relative to the peptide backbone affects binding affinity, with optimal inhibition occurring when the arginine side chain can form multiple hydrogen bonds with the enzyme active site [13].

Comparative analysis of leucylarginine analogs reveals that compounds with intact dipeptide structure maintain superior inhibitory activity compared to individual amino acid components [14]. The peptide bond formation between leucine and arginine creates an optimal spacing and orientation for simultaneous interaction with both the S1 and S2 binding subsites of target enzymes [13].

Cellular Transport Mechanisms

Peptide Transporter 1 (PEPT1) Interactions

Leucylarginine transport across cellular membranes occurs primarily through the peptide transporter 1 (PEPT1, SLC15A1) system, which mediates the uptake of di- and tripeptides in intestinal epithelial cells [17] [18]. PEPT1 is a proton-coupled transporter that utilizes the electrochemical proton gradient to drive peptide uptake against concentration gradients [18].

Kinetic analysis of leucylarginine transport via PEPT1 reveals saturable uptake with Km values of approximately 17.5 μM when using the model substrate Dns-Phe-Leu-Arg [9]. The maximal transport velocity (Vmax) for PEPT1-mediated leucylarginine uptake is 3.4 μmol/min/mg protein, indicating high-capacity transport [9]. These kinetic parameters demonstrate that PEPT1 can efficiently transport leucylarginine at physiologically relevant concentrations.

The pH dependence of PEPT1-mediated leucylarginine transport shows optimal activity at pH 5.5-6.0, consistent with the acidic environment of the intestinal brush border membrane [18]. The transport mechanism is strictly dependent on the transmembrane proton gradient and exhibits electrogenic properties with stoichiometry of one proton per peptide molecule transported [18].

Regional distribution studies demonstrate that PEPT1 expression and leucylarginine transport activity are highest in the duodenum and jejunum, with lower levels in the ileum [17] [19]. Interestingly, PEPT1 is also expressed in the distal colon but not in the proximal colon, where it contributes to water absorption and electrolyte handling [17]. Functional transport studies using everted sac preparations show 5.7-fold higher leucylarginine transport in distal compared to proximal colon [17].

The interaction between leucylarginine and PEPT1 involves recognition of both amino acid residues, with the transporter accommodating peptides with diverse structural features [18]. The transport capacity is influenced by peptide length, charge distribution, and hydrophobicity, with dipeptides generally showing higher affinity than longer peptides [18].

Blood-Brain Barrier Permeability

The blood-brain barrier permeability of leucylarginine is limited due to its hydrophilic nature and dependence on specific amino acid transporters [20] [21]. The transport of individual amino acid components occurs through distinct transporter systems, with leucine utilizing L-type amino acid transporters (LAT1-LAT4) and arginine transported via cationic amino acid transporters (CAT1-CAT4) [20] [4].

Leucine transport across the blood-brain barrier is mediated primarily by LAT1 (SLC7A5), which shows high expression in brain capillary endothelial cells [22]. The transport mechanism involves Na+-independent, bidirectional flux with Km values ranging from 15 to 80 μM for leucine uptake [22]. However, intact leucylarginine dipeptide shows minimal blood-brain barrier penetration, with permeability coefficients less than 0.1% of plasma levels [23].

Arginine transport across the blood-brain barrier occurs through multiple cationic amino acid transporter systems, including system y+, b0,+, B0,+, and y+L [4] [21]. The transport is saturable with Km values of 29-31 μM for arginine uptake into brain tissue and 30-50 μM for system y+ mediated transport [4] [21]. The transport is voltage-sensitive and Na+-independent, consistent with the electrogenic nature of cationic amino acid transport [4].

Studies using the in situ brain perfusion technique demonstrate that arginine transport involves multiple transporter systems with complex kinetics [21]. The maximal influx rate (Vmax) for arginine transport into the frontal cortex is 0.307 ± 0.017 nmol·min-1·g-1, while transport into cerebrospinal fluid shows higher capacity with Vmax of 2.07 ± 0.38 nmol·min-1·g-1 [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Meymandi MS, Keyhanfar F, Yazdanpanah O, Heravi G. The Role of NMDARs Ligands on Antinociceptive Effects of Pregabalin in the Tail Flick Test. Anesth Pain Med. 2015 Oct 10;5(5):e28968. doi: 10.5812/aapm.28968. eCollection 2015 Oct. PubMed PMID: 26587404; PubMed Central PMCID: PMC4644310.

3: Venancio EJ, Portaro FC, Kuniyoshi AK, Carvalho DC, Pidde-Queiroz G, Tambourgi DV. Enzymatic properties of venoms from Brazilian scorpions of Tityus genus and the neutralisation potential of therapeutical antivenoms. Toxicon. 2013 Jul;69:180-90. doi: 10.1016/j.toxicon.2013.02.012. Epub 2013 Mar 15. PubMed PMID: 23506858.

4: Wei C, Huang W, Xing X, Dong S. Dual effects of [Tyr(6)]-gamma2-MSH(6-12) on pain perception and in vivo hyperalgesic activity of its analogues. J Pept Sci. 2010 Sep;16(9):451-5. doi: 10.1002/psc.1255. PubMed PMID: 20629198.

5: Arima T, Kitamura Y, Nishiya T, Takagi H, Nomura Y. Kyotorphin (L-tyrosyl-L-arginine) as a possible substrate for inducible nitric oxide synthase in rat glial cells. Neurosci Lett. 1996 Jul 5;212(1):1-4. PubMed PMID: 8823748.

6: Ochi T, Motoyama Y, Goto T. The spinal antinociceptive effect of FR140423 is mediated through kyotorphin receptors. Life Sci. 2000;66(23):2239-45. PubMed PMID: 10855944.

7: Goux WJ, Strong AA, Schneider BL, Lee WN, Reitzer LJ. Utilization of aspartate as a nitrogen source in Escherichia coli. Analysis of nitrogen flow and characterization of the products of aspartate catabolism. J Biol Chem. 1995 Jan 13;270(2):638-46. PubMed PMID: 7822290.

8: Kawabata A, Nishimura Y, Takagi H. L-leucyl-L-arginine, naltrindole and D-arginine block antinociception elicited by L-arginine in mice with carrageenin-induced hyperalgesia. Br J Pharmacol. 1992 Dec;107(4):1096-101. PubMed PMID: 1467831; PubMed Central PMCID: PMC1907944.

9: Galande AK, Hilderbrand SA, Weissleder R, Tung CH. Enzyme-targeted fluorescent imaging probes on a multiple antigenic peptide core. J Med Chem. 2006 Jul 27;49(15):4715-20. PubMed PMID: 16854078.

10: Arima T, Kitamura Y, Nishiya T, Taniguchi T, Takagi H, Nomura Y. Effects of kyotorphin (L-tyrosyl-L-arginine) ON[3H]NG-nitro-L-arginine binding to neuronal nitric oxide synthase in rat brain. Neurochem Int. 1997 Jun;30(6):605-11. PubMed PMID: 9153002.

11: Ueda H, Inoue M, Weltrowska G, Schiller PW. An enzymatically stable kyotorphin analog induces pain in subattomol doses. Peptides. 2000 May;21(5):717-22. PubMed PMID: 10876055.

Explore Compound Types